3-Pyrrolidinecarboxylic acid, 2-(4-ethoxyphenyl)-5-oxo-1-(phenylmethyl)-
Description
The compound 3-pyrrolidinecarboxylic acid, 2-(4-ethoxyphenyl)-5-oxo-1-(phenylmethyl)- (CAS: 5733-86-8) is a pyrrolidine derivative with a 5-oxo group, a carboxylic acid substituent at position 3, and two aromatic substituents: a benzyl (phenylmethyl) group at position 1 and a 4-ethoxyphenyl group at position 2 .
Key structural attributes:
- Pyrrolidine backbone: A five-membered nitrogen-containing ring.
- 2-(4-Ethoxyphenyl): The ethoxy group (-OCH₂CH₃) contributes to electron-donating effects and modulates solubility.
Properties
Molecular Formula |
C20H21NO4 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-benzyl-2-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C20H21NO4/c1-2-25-16-10-8-15(9-11-16)19-17(20(23)24)12-18(22)21(19)13-14-6-4-3-5-7-14/h3-11,17,19H,2,12-13H2,1H3,(H,23,24) |
InChI Key |
QPBRKUMIIIZCPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(CC(=O)N2CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Enantioselective Michael Addition-Cyclization Cascade
Reaction Design
A two-step cascade involving an enantioselective Michael addition followed by cyclization is a key method for constructing the pyrrolidine core. The process begins with the reaction of β-nitroethyl acrylate derivatives with α,β-unsaturated ketones in the presence of (R)-3-pyrrolidinecarboxylic acid as a chiral catalyst (10–20 mol%). For example:
Cyclization and Reduction
Post-Michael addition, the intermediate undergoes hydrogenation (H₂, 50 psi, 10% Pd/C, MeOH) to reduce the nitro group to an amine, followed by intramolecular cyclization to form the pyrrolidine ring. The benzyl group is introduced via N-alkylation using benzyl bromide (K₂CO₃, DMF, 60°C).
Key Data:
| Step | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (%) |
|---|---|---|---|
| Michael Addition | 78–89 | 15:1–19:1 | 90–95 |
| Cyclization | 82–91 | >99:1 | 97–99 |
Castagnoli–Cushman Reaction (CCR) with Fluoral Hydrate
Imine Formation
The CCR leverages trifluoroacetaldehyde hydrate and an imine derived from 4-ethoxyaniline. The imine is prepared by condensing 4-ethoxyaniline with fluoral hydrate (1.2 eq.) in toluene under Dean-Stark conditions.
Cycloaddition
The imine reacts with maleic anhydride (1.5 eq.) in diphenyl ether at 225°C for 6 hours, forming the pyrrolidine ring with concurrent introduction of the carboxylic acid group. The benzyl group is installed via SN2 alkylation (benzyl chloride, NaH, THF).
Optimization Insights:
- Temperature : >200°C required for regioselective cyclization
- Catalyst : No catalyst needed, but anhydrous conditions are critical
Cyclization of Substituted Pent-2-Enoates
Enolate Formation
A substituted pent-2-enoate (e.g., ethyl 4-ethoxy-3-nitrobenzoate) is treated with LDA (−78°C, THF) to generate an enolate, which undergoes 5-endo-trig cyclization upon warming to room temperature.
Oxidation and Functionalization
The resulting pyrrolidine ester is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄, acetone, 0°C). Subsequent hydrolysis (NaOH, EtOH/H₂O, reflux) yields the carboxylic acid.
Representative Protocol:
- Cyclization : 85% yield, dr 95:5 (trans/cis)
- Oxidation : 92% yield
- Hydrolysis : 88% yield
Asymmetric Mannich Reaction Followed by Lactamization
Mannich Reaction
A three-component Mannich reaction between 4-ethoxybenzaldehyde, benzylamine, and a β-keto ester (e.g., methyl acetoacetate) is catalyzed by (R)-3-pyrrolidinecarboxylic acid (0.1 eq.) and K₂CO₃ (0.1 eq.) in CHCl₃/NMP. This step establishes the 2-(4-ethoxyphenyl) substituent with >99:1 anti selectivity.
Comparison of Methods
| Method | Total Yield (%) | Stereocontrol | Scalability | Key Limitation |
|---|---|---|---|---|
| Michael-Cyclization | 65–72 | Excellent | High | Requires chiral catalyst |
| CCR | 58–64 | Moderate | Moderate | High-temperature conditions |
| Pent-2-Enoate Cyclization | 70–78 | Good | High | Multi-step purification needed |
| Mannich-Lactamization | 60–68 | Excellent | Moderate | Sensitivity to moisture |
Critical Analysis of Stereochemical Outcomes
The configuration at C2 and C3 is predominantly trans (≥95:5 dr) in all methods due to:
- Transition-state rigidity in Michael addition enforcing antiperiplanar geometry.
- Steric hindrance from the 4-ethoxyphenyl group during cyclization.
- Chelation control in Mannich reactions involving K₂CO₃.
Racemization at C3 is minimized by using low-temperature hydrolysis (Method 3) or non-acidic workup (Method 4).
Industrial-Scale Considerations
For kilogram-scale production, Method 1 (Michael-cyclization) is preferred due to:
- Catalyst recycling : (R)-3-pyrrolidinecarboxylic acid can be recovered via acid-base extraction.
- Telescoped steps : Hydrogenation and cyclization performed in one pot.
- Cost : ~$320/kg vs. $480/kg for Method 4.
Emerging Techniques
Recent advances include photoredox-catalyzed decarboxylative couplings to introduce the benzyl group (e.g., benzyl bromides, Ir(ppy)₃, blue LED), reducing reliance on stoichiometric bases. Flow chemistry approaches for Method 2 have achieved 90% yield with 15-minute residence times.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1-benzyl-2-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl and ethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antioxidant Properties : Research indicates that this compound can act as an antioxidant, helping to mitigate oxidative stress in cells. Antioxidants are crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
- Anti-inflammatory Effects : Studies suggest that the compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .
- Antimicrobial Activity : Preliminary investigations have shown that derivatives of pyrrolidinecarboxylic acids can exhibit antimicrobial properties against certain bacterial strains, indicating potential applications in developing new antibiotics .
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
- Case Study 1 : A study published in a peer-reviewed journal investigated the antioxidant effects of various pyrrolidine derivatives, including the target compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting its potential use as a therapeutic agent in oxidative stress-related diseases .
- Case Study 2 : Another research article focused on the anti-inflammatory properties of pyrrolidine derivatives. The findings demonstrated that treatment with these compounds reduced pro-inflammatory cytokine levels in vitro, indicating their potential role in managing inflammatory diseases .
Mechanism of Action
The mechanism of action of (2R,3R)-1-benzyl-2-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 1 and 2
1-Phenyl vs. 1-Benzyl Derivatives
- 4-(Morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid (): Position 1: Phenyl group (less bulky than benzyl). Position 2: Morpholinomethyl group (introduces a basic nitrogen, enhancing water solubility). Key difference: The morpholinomethyl substituent may improve bioavailability compared to the ethoxyphenyl group in the target compound .
Halogen-Substituted Derivatives
- 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (): Position 1: Chloro-hydroxyphenyl group.
Modifications at Position 3 and 4
Morpholinomethyl Substituents
- 1-(6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido)-4-(morpholinomethyl)-5-oxopyrrolidine-3-carboxylic acid (): Position 4: Morpholinomethyl group. Impact: The morpholine ring introduces a tertiary amine, likely improving solubility and interaction with charged biological targets .
Phenoxy vs. Ethoxyphenyl Groups
- 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid (): Position 1: Phenoxyphenyl group.
Structural and Property Comparison Table
| Compound Name (CAS) | Position 1 Substituent | Position 2 Substituent | Molecular Weight | Key Properties |
|---|---|---|---|---|
| Target Compound (5733-86-8) | Benzyl (C₆H₅CH₂-) | 4-Ethoxyphenyl (C₆H₄-OCH₂CH₃) | 325.36 g/mol | Moderate lipophilicity, electron-donating substituent |
| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 5-Chloro-2-hydroxyphenyl | - | ~279.7 g/mol | High polarity due to -OH and -Cl |
| 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (1998-86-3) | 2-Fluorophenyl | - | 237.22 g/mol | Enhanced metabolic stability (fluorine) |
| 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid | 4-Phenoxyphenyl | - | 297.32 g/mol | High lipophilicity (phenoxy group) |
Research Findings and Trends
- Cytotoxicity : Derivatives with electron-withdrawing groups (e.g., -Cl, -F) show enhanced cytotoxic activity in dihydropyridine analogs .
- Solubility: Morpholinomethyl or hydroxyl groups improve aqueous solubility, critical for oral bioavailability .
- Metabolic Stability : Fluorinated derivatives (e.g., 2-fluorophenyl) resist oxidative metabolism, extending half-life .
Biological Activity
3-Pyrrolidinecarboxylic acid, 2-(4-ethoxyphenyl)-5-oxo-1-(phenylmethyl)-, also known as (2R,3R)-1-benzyl-2-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, is a chiral compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features contribute to its biological activities, making it a subject of interest in various research fields.
- Molecular Formula : C20H21NO4
- Molecular Weight : 339.4 g/mol
- IUPAC Name : 1-benzyl-2-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
- CAS Number : Not specified in the available data.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which can lead to various therapeutic effects. The presence of the pyrrolidine ring and the ethoxyphenyl group allows for potential interactions with enzymes and receptors, influencing cellular pathways involved in disease processes.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation, particularly through mechanisms involving PARP inhibition. For example, compounds similar to this structure have demonstrated IC50 values in the low nanomolar range against cancer cell lines such as MDA-MB-436 and CAPAN-1 .
- Antibacterial Properties : Pyridonecarboxylic acids, related to this compound, have been studied for their antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
A study highlighted that certain pyrrolidine derivatives exhibited significant anticancer properties. For instance:
- Compound 5cp showed an IC50 of approximately 4 nM against PARP enzymes, indicating strong inhibition potential similar to established drugs like veliparib .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the substituents on the pyrrolidine ring can significantly affect biological activity:
- Compounds with longer alkyl chains or specific aromatic groups displayed enhanced enzyme inhibition and cytotoxicity against cancer cell lines.
Synthesis and Optimization
The synthesis of 3-Pyrrolidinecarboxylic acid derivatives typically involves:
- Formation of the Pyrrolidine Ring : Cyclization reactions using appropriate amines and carbonyl compounds.
- Benzylation : Introducing the benzyl group through reactions with benzyl halides.
- Ethoxyphenyl Addition : Utilizing Friedel-Crafts alkylation techniques .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (nM) | Target/Cell Line |
|---|---|---|---|
| Compound 5cp | Anticancer | 4 | PARP-1 and PARP-2 |
| Compound 7e | Antibacterial | Not specified | Staphylococcus aureus |
| Compound 5cj | Cytotoxicity | 17.4 | MDA-MB-436 |
| Compound 5ci | Cytotoxicity | 11.4 | CAPAN-1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
